In Vivo Dopaminergic Potency: Reduced Efficacy of LY 116467 vs. Pergolide in Rat Brain DOPAC Levels
LY 116467 was found to be significantly less potent than its structural analog pergolide in lowering brain levels of the dopamine metabolite DOPAC in rats [1]. This provides a clear quantitative and functional differentiation for researchers requiring a dopamine agonist with attenuated central potency.
| Evidence Dimension | In vivo dopaminergic efficacy (lowering of brain DOPAC levels) |
|---|---|
| Target Compound Data | Less potent than pergolide; required a higher dose of 3 mg/kg to achieve a corticosterone response. |
| Comparator Or Baseline | Pergolide |
| Quantified Difference | LY 116467 was less potent than pergolide. It increased serum corticosterone at a higher dose (3 mg/kg) than is required for pergolide. |
| Conditions | Male Sprague-Dawley rats; measurement of 3,4-dihydroxyphenylacetic acid (DOPAC) levels in whole brain. |
Why This Matters
This data allows for the selection of an ergoline-based dopamine agonist with a defined, attenuated central dopaminergic response, which is crucial for studies aiming to dissociate behavioral from neuroendocrine effects or when a less potent tool compound is required.
- [1] Fuller, R. W., et al. 'Elevation of Serum Corticosterone in Rats by Dopamine Agonists Related in Structure to Pergolide.' Neuroendocrinology, vol. 36, no. 4, 1983, pp. 285-290. View Source
